

A Comparative Analysis of the Biological Activities of Methanol Extracts from Macrocybe Species

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Compound of Interest

Compound Name: (2,4,5-Trimethoxyphenyl)methanol

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This guide provides a comparative overview of the biological activities of methanol extracts from *Macrocybe lobayensis*, a wild edible mushroom, benchmarked against other species within the same genus, namely *Macrocybe crassa* and *Macrocybe gigantea*. The information presented herein is collated from recent scientific studies and aims to facilitate research and development in the pursuit of novel therapeutic agents from natural sources.

Quantitative Data Summary

The biological efficacy of methanol extracts from *Macrocybe lobayensis*, *Macrocybe crassa*, and *Macrocybe gigantea* are summarized below, focusing on their antioxidant, antimicrobial, and cytotoxic properties.

Antioxidant Activity

The antioxidant potential of the extracts was evaluated using various standard assays. The half-maximal effective concentration (EC₅₀) and other quantitative measures are presented in Table 1. Lower EC₅₀ values indicate higher antioxidant activity.

Table 1: Comparative Antioxidant Activity of *Macrocybe* Methanol Extracts

Antioxidant Assay	Macrocybe lobayensis	Macrocybe crassa	Macrocybe gigantea
DPPH Radical Scavenging	EC50 values reported[1]	77.83 µg/mL (EC50) [2], 2.455 mg/mL (EC50)[3]	Data not available
ABTS Radical Scavenging	EC50 values reported[1]	Data not available	Data not available
Superoxide Anion Scavenging	Data not available	80.17 µg/mL (EC50) [2]	Data not available
Nitric Oxide Scavenging	Data not available	67.1 µg/mL (EC50)[2]	Data not available
Lipid Peroxidation Inhibition	Data not available	49.45 µg/mL (EC50) [2]	Data not available
Ferrous Ion Chelating Ability	EC50 values reported[1]	Data not available	Data not available
Total Antioxidant Capacity	Data reported[1]	7.4 ± 1.24 µg AAE/mg[3]	Data not available

AAE: Ascorbic Acid Equivalent

Antimicrobial Activity

The antimicrobial efficacy was determined by the Minimum Inhibitory Concentration (MIC), representing the lowest concentration of the extract that inhibits the visible growth of a microorganism. The results are detailed in Table 2.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Macrocybe Methanol Extracts

Microorganism	Macrocybe lobayensis[1][4]	Macrocybe crassa	Macrocybe gigantea[5]
Listeria monocytogenes	245.13	Data not available	Data not available
Staphylococcus aureus	390.62	Data not available	5000 - 10000
Bacillus subtilis	781.25	Data not available	Data not available
Salmonella typhimurium	1562.5	Data not available	Data not available
Escherichia coli	Data not available	Data not available	5000 - 10000
Klebsiella pneumoniae	1585.81	Data not available	Data not available

Cytotoxic Activity

The cytotoxic potential of the extracts was assessed against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as the primary metric. A lower IC50 value signifies greater cytotoxic potency.

Table 3: Comparative Cytotoxic Activity (IC50) of Macrocybe Methanol Extracts

Cancer Cell Line	Macrocybe lobayensis	Macrocybe crassa	Macrocybe gigantea
Hep3B (Human Liver Carcinoma)	234.31 µg/mL[1][4]	Data not available	Data not available
MOLT-4 (Human T-lymphoblastic leukemia)	Data not available	141.14 ± 3.53 µg/mL[2]	Data not available
MDAMB-231 (Human Breast Adenocarcinoma)	Data not available	27.10 µg/mL[2]	Data not available

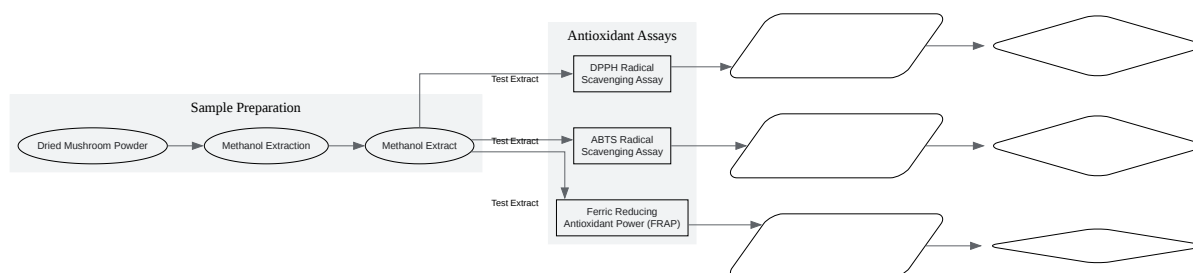
Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparative analysis.

Preparation of Methanol Extract

Dried and powdered fruiting bodies of the Macrocybe species are subjected to extraction with methanol. The mixture is typically shaken or stirred for a specified period, followed by filtration. The resulting filtrate is then concentrated under reduced pressure to yield the crude methanol extract.

Antioxidant Assays



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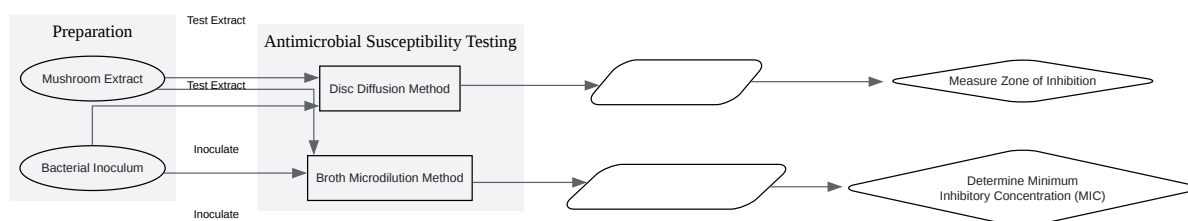
Caption: Workflow for Antioxidant Activity Assessment.

- DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay is based on the reduction of the stable DPPH radical.[6] A solution of DPPH in methanol is mixed with various concentrations of the mushroom extract.[7] After a defined incubation period in the

dark, the absorbance is measured at 517 nm.[6][7] The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to a control.

- **ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:** The ABTS radical cation is generated by reacting ABTS with potassium persulfate.[8] The mushroom extract is then added to the ABTS radical solution, and the decrease in absorbance is measured at 734 nm after a specific incubation time.[8][9]
- **Ferric Reducing Antioxidant Power (FRAP) Assay:** This method measures the ability of the extract to reduce ferric iron (Fe^{3+}) to ferrous iron (Fe^{2+}). [10] The FRAP reagent, containing TPTZ (2,4,6-tripyridyl-s-triazine) and FeCl_3 , is mixed with the extract.[10] The formation of a blue-colored ferrous-TPTZ complex is measured spectrophotometrically at 593 nm.[11]

Antimicrobial Assays



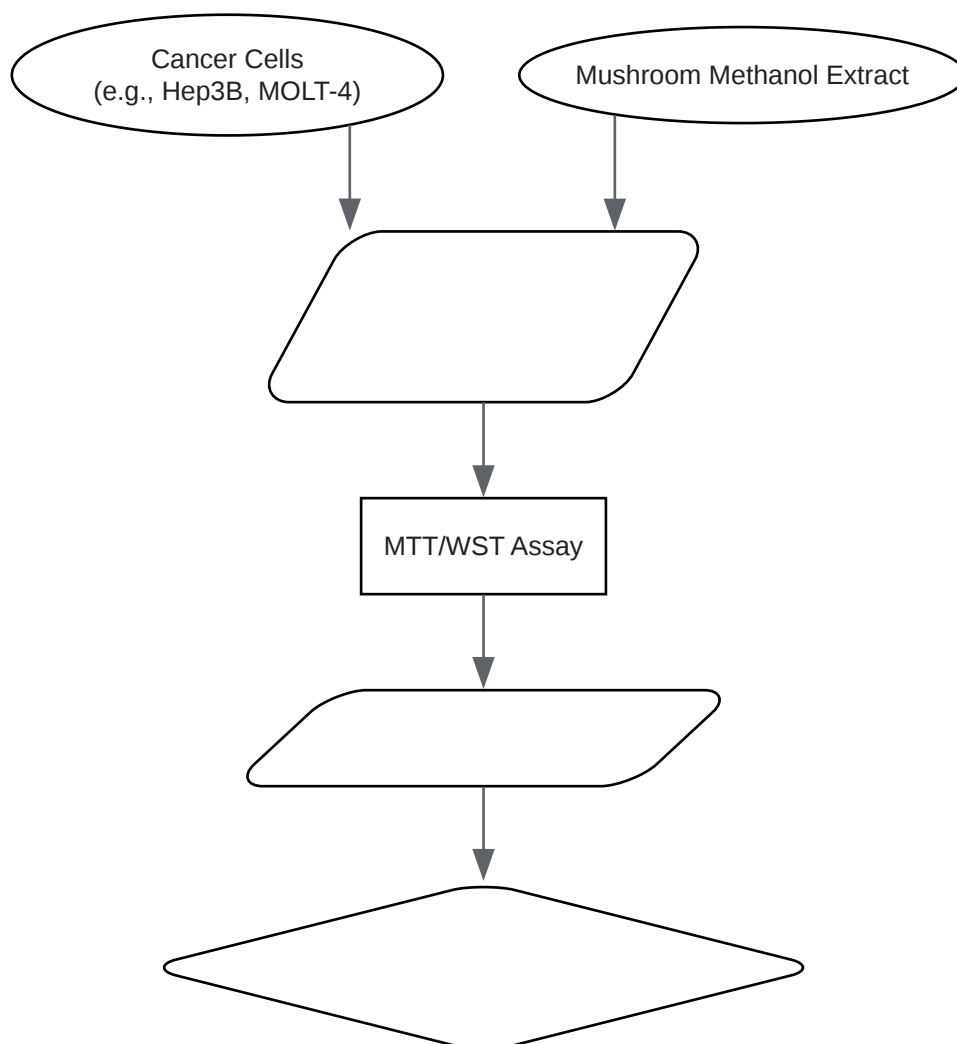
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Caption: Workflow for Antimicrobial Activity Testing.

- **Disc Diffusion Method:** An agar plate is uniformly inoculated with a standardized bacterial suspension. Paper discs impregnated with the mushroom extract are placed on the agar surface. After incubation, the diameter of the zone of inhibition around the disc is measured to assess the antimicrobial activity.
- **Broth Microdilution Method:** This method is used to determine the Minimum Inhibitory Concentration (MIC).[3][4][5] Serial dilutions of the mushroom extract are prepared in a liquid

growth medium in a 96-well microtiter plate.[4][5] Each well is then inoculated with a standardized bacterial suspension.[5] Following incubation, the lowest concentration of the extract that prevents visible bacterial growth is recorded as the MIC.[4][5]

Cytotoxic Assay



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Caption: General Workflow for In Vitro Cytotoxicity Assay.

- MTT/WST Assay: Cancer cells are seeded in 96-well plates and treated with various concentrations of the mushroom extract.[4] After a specific incubation period (e.g., 48 hours), a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST (water-soluble tetrazolium salt) is added to each well.[4] Viable cells with active

metabolism convert the tetrazolium salt into a colored formazan product. The absorbance of the formazan is measured using a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is then determined.

Concluding Remarks

The methanol extracts of *Macrocybe lobayensis*, *Macrocybe crassa*, and *Macrocybe gigantea* demonstrate a range of promising biological activities. *M. lobayensis* exhibits notable antioxidant, broad-spectrum antibacterial, and cytotoxic effects.[1][4] Comparative data suggests that *M. crassa* possesses potent antioxidant and cytotoxic activities, particularly against breast cancer cells.[2] The methanol extract of *M. gigantea* has shown antimicrobial properties.[5]

The variations in the observed activities can be attributed to the differing phytochemical profiles of each species. Further research is warranted to isolate and identify the specific bioactive compounds responsible for these therapeutic effects and to elucidate their mechanisms of action. The data presented in this guide serves as a valuable resource for researchers and professionals in the field of natural product-based drug discovery, highlighting the potential of *Macrocybe* mushrooms as a source of novel pharmaceuticals.

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